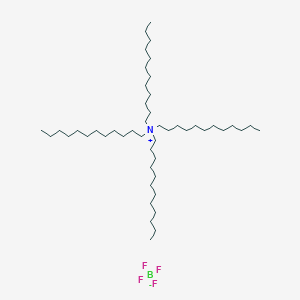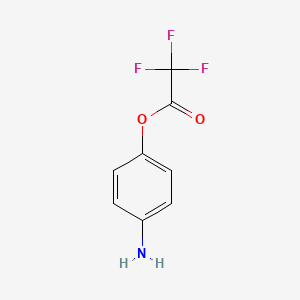
Acetic acid, trifluoro-, 4-aminophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 4-aminophenyl ester is an organic compound with the molecular formula C8H6F3NO2 It is a trifluoroacetate ester of 4-aminophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 4-aminophenyl ester typically involves the esterification of 4-aminophenol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trifluoro-, 4-aminophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-aminophenol and trifluoroacetic acid.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products
Hydrolysis: 4-Aminophenol and trifluoroacetic acid.
Substitution: Various substituted phenyl esters.
Oxidation: Nitro or nitroso derivatives of the ester.
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 4-aminophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The ester is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, trifluoro-, 4-aminophenyl ester involves its interaction with various molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group on the phenyl ring can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trifluoro-, 4-nitrophenyl ester: Similar ester with a nitro group instead of an amino group.
Acetic acid, trifluoro-, phenyl ester: Lacks the amino group on the phenyl ring.
Acetic acid, trifluoro-, ethyl ester: Contains an ethyl group instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 4-aminophenyl ester is unique due to the presence of both the trifluoroacetate and amino groups, which confer distinct chemical and biological properties. The trifluoroacetate group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
92752-04-0 |
|---|---|
Formule moléculaire |
C8H6F3NO2 |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(4-aminophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(13)14-6-3-1-5(12)2-4-6/h1-4H,12H2 |
Clé InChI |
QIQOBCVQBFIWJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


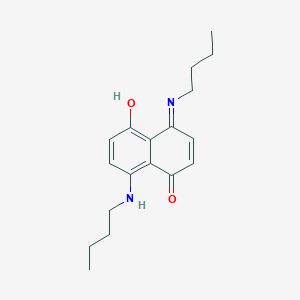

![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
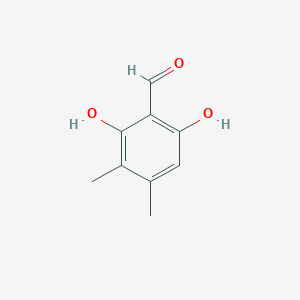


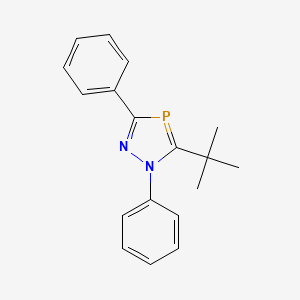
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

